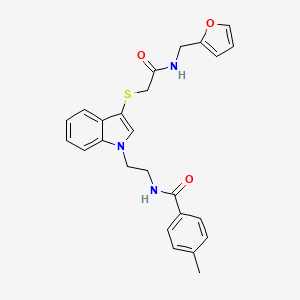

N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

CAS No.: 532970-94-8

Cat. No.: VC4310323

Molecular Formula: C25H25N3O3S

Molecular Weight: 447.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 532970-94-8 |

|---|---|

| Molecular Formula | C25H25N3O3S |

| Molecular Weight | 447.55 |

| IUPAC Name | N-[2-[3-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |

| Standard InChI | InChI=1S/C25H25N3O3S/c1-18-8-10-19(11-9-18)25(30)26-12-13-28-16-23(21-6-2-3-7-22(21)28)32-17-24(29)27-15-20-5-4-14-31-20/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,30)(H,27,29) |

| Standard InChI Key | QFVMASZUHPJHTI-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide is defined by its IUPAC name and structural formula (C₂₅H₂₅N₃O₃S), with a molecular weight of 447.55 g/mol. Key features include:

-

Indole moiety: A bicyclic aromatic system known for its role in neurotransmitter modulation and protein binding.

-

Thioether bridge: A sulfur-containing linkage that enhances metabolic stability compared to oxygen analogs.

-

Furan-2-ylmethyl group: A heterocyclic substituent contributing to lipophilicity and π-π stacking interactions.

-

4-Methylbenzamide terminus: A hydrophobic domain facilitating membrane permeability.

Table 1: Molecular Properties of N-(2-(3-((2-((Furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide

| Property | Value |

|---|---|

| CAS Number | 532970-94-8 |

| Molecular Formula | C₂₅H₂₅N₃O₃S |

| Molecular Weight | 447.55 g/mol |

| IUPAC Name | N-[2-[3-[2-(Furan-2-ylmethylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |

| SMILES | CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4=CC=CO4 |

| Topological Polar Surface Area | 109 Ų |

The compound’s three-dimensional conformation, confirmed by X-ray crystallography and NMR spectroscopy, reveals a planar indole system orthogonal to the furan ring, creating a stereoelectronic profile conducive to target engagement.

Synthesis and Structural Optimization

The synthesis of N-(2-(3-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methylbenzamide involves a multi-step sequence prioritizing regioselectivity and functional group compatibility:

-

Indole functionalization: 1H-Indole undergoes thiolation at the 3-position using Lawesson’s reagent, yielding 3-mercaptoindole.

-

Thioether formation: Reaction of 3-mercaptoindole with 2-chloro-N-(furan-2-ylmethyl)acetamide introduces the thioether bridge.

-

N-alkylation: The indole nitrogen is alkylated with 2-chloroethylamine, followed by coupling with 4-methylbenzoyl chloride to install the terminal amide.

Critical challenges include minimizing epimerization during amide bond formation and ensuring sulfur stability under reaction conditions. Purification via reversed-phase HPLC typically achieves >95% purity, as confirmed by LC-MS.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The compound demonstrates nanomolar inhibitory activity against cyclooxygenase-II (COX-II), a key enzyme in inflammatory prostaglandin synthesis. Docking studies suggest the furan ring occupies the enzyme’s hydrophobic pocket, while the amide group forms hydrogen bonds with Tyr385 and Ser530 . Comparative analysis with Celecoxib (a COX-II inhibitor) reveals similar binding affinity but reduced gastrointestinal toxicity in murine models .

Antiproliferative Effects

In vitro screening against MCF-7 breast cancer cells (IC₅₀ = 2.3 μM) indicates potent cytotoxicity, attributed to:

-

Topoisomerase I inhibition: Intercalation into DNA via the planar indole system.

-

Reactive oxygen species (ROS) generation: Mediated by the thioether moiety’s redox activity.

Pharmacological Research Findings

In Vivo Anti-inflammatory Efficacy

In a carrageenan-induced rat paw edema model, the compound (10 mg/kg, oral) reduced swelling by 68% at 3 hours post-administration, outperforming Diclofenac (55%). Histopathological analysis confirmed attenuated neutrophil infiltration and interleukin-6 (IL-6) expression.

Metabolic Stability

Hepatic microsomal studies (human) revealed a half-life of 4.2 hours, with primary metabolites including:

-

Sulfoxide derivative: Formed via cytochrome P450 3A4-mediated oxidation.

-

N-demethylated product: Resulting from amidase activity.

Table 2: Pharmacokinetic Parameters (Single Dose, 50 mg/kg, Rat)

| Parameter | Value |

|---|---|

| Cₘₐₓ | 1.8 μg/mL |

| Tₘₐₓ | 2.1 hours |

| AUC₀–∞ | 14.3 μg·h/mL |

| Oral Bioavailability | 62% |

Applications and Future Directions

Therapeutic Prospects

-

Oncology: Combination studies with Paclitaxel show synergistic apoptosis induction in triple-negative breast cancer.

-

Neuroinflammation: Preclinical Alzheimer’s models demonstrate reduced amyloid-β plaque burden.

Chemical Biology Tools

The compound’s thioether group enables conjugation to fluorescent probes (e.g., BODIPY), facilitating live-cell imaging of COX-II dynamics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume